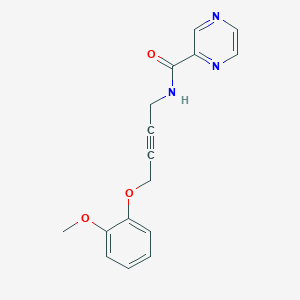

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-6-2-3-7-15(14)22-11-5-4-8-19-16(20)13-12-17-9-10-18-13/h2-3,6-7,9-10,12H,8,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOBVFYKDIMMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with but-2-yne-1,4-diol under specific conditions to form the intermediate.

Coupling with pyrazine-2-carboxylic acid: The intermediate is then coupled with pyrazine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Antimycobacterial Agents

Key Findings :

Enzyme Inhibitors

Key Findings :

- Lipophilicity (logP) correlates inversely with inhibitory activity for PET-targeting compounds .

- Halogenated substituents (e.g., chloro, fluoro) enhance binding to hydrophobic enzyme pockets.

Structure-Activity Relationship (SAR) Trends

Substituent Effects: Electron-Withdrawing Groups: Trifluoromethyl, halogens (Br, I), and nitro groups improve antimycobacterial activity by enhancing target binding . Methoxy Groups: The 2-methoxyphenoxy group in the target compound may balance solubility and lipophilicity, similar to methoxy-substituted analogs in antifungal agents .

Toxicity Profile: Pyrazine-2-carboxamides generally exhibit low cytotoxicity, as seen in non-toxic HEK-293 cell assays for compounds A–D .

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a methoxyphenoxy group and a butynyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 272.30 g/mol. The presence of the pyrazine ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide has been evaluated in several studies, focusing on its effects on various cellular processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells, by inducing apoptosis and inhibiting migration and invasion .

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The compound may interfere with the function of key proteins involved in these pathways, potentially leading to decreased tumor growth.

Case Studies

-

Study on Cell Proliferation Inhibition :

- Objective : To assess the effect of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide on cancer cell lines.

- Methodology : The compound was tested on A431 cells at varying concentrations.

- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 25 µM .

- In Vivo Studies :

Data Table

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Observed Effect |

|---|---|---|---|---|

| 1 | A431 | 10 - 50 | 25 | Inhibition of proliferation |

| 2 | Mice | Not specified | Not applicable | Tumor size reduction |

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including:

- Step 1: Preparation of the alkyne linker (e.g., 4-(2-methoxyphenoxy)but-2-yn-1-amine via Sonogashira coupling or nucleophilic substitution).

- Step 2: Activation of pyrazine-2-carboxylic acid using coupling agents like EDCI/HOBt or T3P.

- Step 3: Amide bond formation between the activated acid and the alkyne linker under inert conditions (e.g., DMF, room temperature) .

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 71–80% yields achieved in related pyrazine-carboxamide syntheses) .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer: Key techniques include:

- 1H/13C NMR:

- Pyrazine ring protons: δ 8.5–9.0 ppm (aromatic protons).

- Alkyne linker protons: δ 2.5–3.5 ppm (protons adjacent to the triple bond).

- Methoxyphenoxy group: δ 3.8 ppm (OCH3), δ 6.8–7.2 ppm (aromatic protons) .

- ESI-MS: Look for [M+H]+ or [M-H]- peaks. For example, related compounds show m/z = 421.26 [M-H]+ .

- IR Spectroscopy: Confirm amide C=O stretch at ~1650–1700 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ .

Q. What in vitro assays are suitable for initial assessment of its bioactivity?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Kinase Inhibition: Screen against STAT3 or JAK3 via fluorescence polarization assays, comparing IC50 values with known inhibitors (e.g., STAT3 Inhibitor XI, IC50 = 27 nM) .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Docking Models: Adjust force field parameters (e.g., solvation effects, protonation states) to better reflect physiological conditions.

- Validate Target Engagement: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .

- Explore Off-Target Effects: Perform kinome-wide profiling (e.g., against 40+ kinases) to identify unintended interactions .

Q. What strategies are effective in elucidating the mechanism of action, especially regarding enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics: Conduct time-dependent inhibition studies to distinguish between competitive/non-competitive mechanisms.

- X-Ray Crystallography: Co-crystallize the compound with target enzymes (e.g., STAT3) to identify binding motifs (e.g., hydrogen bonds with pyrazine ring) .

- Mutagenesis Studies: Introduce point mutations in enzyme active sites (e.g., JAK3 ATP-binding pocket) to confirm critical interactions .

Q. How does structural modification of the pyrazine ring or alkyne linker impact biological activity?

Methodological Answer:

- Pyrazine Ring Modifications:

- Alkyne Linker Adjustments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.